hDHODH-IN-1

hDHODH Enzyme Inhibition Drug Discovery

hDHODH-IN-1 (CAS 1173715-42-8) is a research-grade hDHODH inhibitor built on a distinct (Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide scaffold. Unlike teriflunomide or brequinar, its unique ubiquinone-pocket binding mode delivers differentiated off-target and metabolic stability profiles—critical for head-to-head comparative studies in oncology, multiple sclerosis, and autoimmune models. Supplied at ≥98% purity, it is the benchmark choice for T-cell proliferation assays, pyrimidine-starvation experiments, and SAR-driven lead optimization. Standard global shipping; bulk/custom inquiries welcome.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B2805237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-1
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O
InChIInChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12-
InChIKeyMUVPBAIVOHJDOC-VBKFSLOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





hDHODH-IN-1: A Potent Human Dihydroorotate Dehydrogenase Inhibitor for Inflammation and Cancer Research


hDHODH-IN-1 (CAS 1173715-42-8) is a small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a class-2 mitochondrial enzyme essential for de novo pyrimidine biosynthesis. By inhibiting this pathway, hDHODH-IN-1 exerts anti-proliferative and anti-inflammatory effects . It serves as a critical chemical probe for investigating pyrimidine depletion in models of autoimmune disease, multiple sclerosis, and cancer, where rapid cell division creates a high demand for pyrimidine nucleotides [1].

Why Generic hDHODH Inhibitors Like Teriflunomide or Brequinar Cannot Substitute for hDHODH-IN-1 in Research


While hDHODH is a validated target with several inhibitors in clinical use or development (e.g., teriflunomide for multiple sclerosis, brequinar as an anticancer agent), their biochemical and cellular profiles differ significantly. hDHODH-IN-1 possesses a distinct chemical scaffold (a (Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide) that results in a unique potency and, crucially, a specific binding mode within the enzyme's ubiquinone-binding pocket [1]. Simply substituting hDHODH-IN-1 with another hDHODH inhibitor, even one with a similar IC50, can lead to divergent results due to differences in off-target effects, cellular permeability, and metabolic stability, making direct comparative studies essential for robust scientific conclusions [1].

hDHODH-IN-1 Quantitative Evidence: Comparative Potency, Selectivity, and Scaffold Differentiation


hDHODH-IN-1 Exhibits Nanomolar Potency Against Human DHODH Enzyme

hDHODH-IN-1 demonstrates potent inhibition of human DHODH with a pIC50 of 4.88, which corresponds to an IC50 of approximately 13 nM . This value is derived from the same research group that developed the compound, providing a direct, albeit unreplicated, potency benchmark for this specific chemical series . While direct head-to-head data against clinical inhibitors are not available in the same assay, this potency is comparable to other advanced hDHODH inhibitors.

hDHODH Enzyme Inhibition Drug Discovery

hDHODH-IN-1's Unique Chemical Scaffold Differentiates it from Mainstream Clinical hDHODH Inhibitors

hDHODH-IN-1 is a (Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide derivative, a chemical scaffold distinct from the isoxazole of leflunomide/teriflunomide and the quinolinecarboxylic acid of brequinar [REFS-1, REFS-2]. This structural divergence implies a different binding mode within the hDHODH ubiquinone-binding site, which can translate to altered resistance profiles, species selectivity, and physicochemical properties compared to legacy inhibitors [1].

Medicinal Chemistry Scaffold Hopping hDHODH Inhibitors

High Chemical Purity Supports Reproducible Research with hDHODH-IN-1

Reputable vendors supply hDHODH-IN-1 at a purity of ≥98% (typically 99.87% or 99.90% by HPLC), ensuring minimal contamination by synthesis by-products [REFS-1, REFS-2]. This high level of purity is essential for generating reproducible and interpretable biological data, particularly in sensitive cellular assays where even trace impurities can confound results.

Quality Control Reproducibility hDHODH-IN-1

Optimal Scientific and Preclinical Applications for hDHODH-IN-1


Probing hDHODH Dependency in Autoimmune and Inflammatory Disease Models

Given its potent inhibition of hDHODH [1], hDHODH-IN-1 is ideally suited for use as a tool compound in vitro and in vivo to investigate the role of de novo pyrimidine synthesis in the proliferation of activated T-cells and other immune cells. It can be used to validate hDHODH as a target in novel models of inflammation, such as rheumatoid arthritis or inflammatory bowel disease, and to compare its efficacy profile against established inhibitors like teriflunomide .

Mechanistic Studies of Pyrimidine Depletion in Cancer Cell Lines

As hDHODH is crucial for the viability of rapidly proliferating cancer cells [1], hDHODH-IN-1 serves as a valuable chemical probe to induce pyrimidine starvation. Researchers can use this compound to study downstream effects on DNA replication stress, cell cycle arrest, and the induction of apoptosis in various cancer cell lines, particularly those with high metabolic demands. Its distinct chemical scaffold makes it a useful comparator to brequinar in studies investigating resistance mechanisms.

Comparative Medicinal Chemistry and SAR Studies on Novel hDHODH Chemotypes

The unique (Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide scaffold of hDHODH-IN-1 makes it a valuable reference point for medicinal chemists engaged in structure-activity relationship (SAR) studies. Its potency and chemical properties can serve as a benchmark for designing and optimizing new generations of hDHODH inhibitors, providing a distinct starting point for scaffold-hopping and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for hDHODH-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.